molecular formula C10H10N4O3S B14342365 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea CAS No. 105734-71-2

1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea

Cat. No.: B14342365
CAS No.: 105734-71-2
M. Wt: 266.28 g/mol
InChI Key: NQRKZMOMELTBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-nitro-1,2-benzothiazol-3-amine with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 5-nitro-1,2-benzothiazol-3-amine and dimethylcarbamoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or acetonitrile.

    Procedure: The 5-nitro-1,2-benzothiazol-3-amine is dissolved in the solvent, and the base is added. Dimethylcarbamoyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In the context of anti-tubercular activity, it inhibits key enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing bacterial growth and proliferation .

Comparison with Similar Compounds

1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various scientific research applications.

Properties

CAS No.

105734-71-2

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

1,1-dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C10H10N4O3S/c1-13(2)10(15)11-9-7-5-6(14(16)17)3-4-8(7)18-12-9/h3-5H,1-2H3,(H,11,12,15)

InChI Key

NQRKZMOMELTBRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=NSC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.